3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
CAS No.: 116525-66-7
Cat. No.: VC20795943
Molecular Formula: C13H8ClNO2S2
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116525-66-7 |
|---|---|
| Molecular Formula | C13H8ClNO2S2 |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,16,17) |
| Standard InChI Key | CCQQTQYIJRVXIU-UHFFFAOYSA-N |
| SMILES | CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N |
| Canonical SMILES | CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N |
Introduction
Physical and Chemical Properties
Chemical Properties and Structural Features
The chemical properties of this compound are largely determined by its unique structural features. The compound is built around a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom . This aromatic structure contributes to the compound's stability and influences its reactivity patterns.
Several key functional groups are attached to the thiophene core:
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Carboxylic acid group (-COOH): Located at position 2 of the thiophene ring, this functional group contributes to the compound's acidity and allows for potential derivatization through esterification or amidation reactions .
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Cyano group (-CN): Positioned at carbon 4 of the thiophene ring, this electron-withdrawing group significantly affects the electronic distribution within the molecule and can participate in various chemical transformations .
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4-Chlorophenyl substituent: Attached at position 3 of the thiophene ring, this aryl group with a para-chloro substituent adds to the compound's lipophilicity and can influence its biological activity .
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Methylthio group (-SCH₃): Located at position 5 of the thiophene ring, this group contains a sulfur-carbon bond and adds to the compound's molecular complexity, potentially affecting its solubility and reactivity profiles .
The electronic properties of the compound are influenced by the electron-withdrawing nature of both the cyano group and the chlorine atom on the phenyl ring, while the presence of multiple sulfur atoms (one in the thiophene ring and one in the methylthio group) contributes to its distinctive chemical behavior and potential interactions with biological targets .
Synthesis and Preparation Methods
Related Synthetic Intermediates
An important related compound in the synthesis pathway is methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 63244-05-3), which represents the methyl ester form of the target compound . This ester likely serves as a key intermediate in the synthesis, with the final step involving hydrolysis to convert the ester group to the carboxylic acid functionality.
The methyl ester intermediate has a molecular formula of C₁₄H₁₀ClNO₂S₂ and a molecular weight of 323.818 g/mol . Its physical properties differ from the carboxylic acid, with a lower melting point of 149°C and different handling characteristics .
Table 1: Comparison of Physical Properties Between the Carboxylic Acid and its Methyl Ester
| Property | 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate |
|---|---|---|
| CAS Number | 116525-66-7 | 63244-05-3 |
| Molecular Formula | C₁₃H₈ClNO₂S₂ | C₁₄H₁₀ClNO₂S₂ |
| Molecular Weight | 309.791 g/mol | 323.818 g/mol |
| Melting Point | 241-243°C | 149°C |
| Boiling Point | Not specified | 485.4°C at 760 mmHg |
| LogP | Not specified | 4.44868 |
Applications and Research Significance
Pharmaceutical and Medicinal Chemistry Applications
The complex structure of 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid, with its multiple functional groups and heterocyclic core, makes it a compound of interest in pharmaceutical research and medicinal chemistry . Thiophene derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of substituents in this compound may confer unique biological activities that could be exploited in drug discovery efforts.
The presence of the carboxylic acid group provides a site for potential derivatization to create amides, esters, or other functional group modifications that can modulate the compound's pharmacokinetic properties or target binding affinity . Additionally, the cyano group is a common pharmacophore in many bioactive compounds, often contributing to hydrogen bonding interactions with biological targets.
Role as a Chemical Intermediate
Beyond its potential direct applications, this compound serves as an important intermediate in the synthesis of more complex molecules with potential utility in various chemical applications. The functional groups present in the molecule provide multiple handles for further chemical transformations, making it a versatile building block in organic synthesis.
The carboxylic acid functionality, in particular, allows for the creation of diverse derivatives through well-established chemical reactions such as amide formation, esterification, and reduction to alcohols. These transformations can lead to libraries of compounds with tuned properties for specific applications.
| Supplier Reference | Purity | Package Sizes | Product Status | Delivery Estimate |
|---|---|---|---|---|
| 54-OR018945 | 97% | 250 mg, 1 g | Available | Mon 21 Apr 25 |
| IN-DA000COQ | Not specified | Undefined size | Available | Tue 22 Apr 25 |
| 10-F723715 | 98% | Not specified | Discontinued | Not applicable |
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